COX-1 Inhibition Profile: Pyrrolifene (IC50 = 500 nM) vs. Ibuprofen
Pyrrolifene demonstrates significant cyclooxygenase-1 (COX-1) inhibitory activity with a reported IC50 of 500 nM [1]. In contrast, the commonly used NSAID Ibuprofen, as the racemic mixture, exhibits a much weaker COX-1 inhibitory profile, with the active (S)-enantiomer showing an IC50 of approximately 14,000 nM (14 µM) in similar in vitro assays . This indicates a 28-fold greater potency of Pyrrolifene against COX-1.
| Evidence Dimension | In vitro COX-1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 500 nM |
| Comparator Or Baseline | (S)-Ibuprofen: ~14,000 nM |
| Quantified Difference | 28-fold greater potency (Pyrrolifene) |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This quantitative difference is critical for researchers selecting a tool compound for COX-1 mediated inflammatory pathways, where a high-potency inhibitor like Pyrrolifene may be required over a less potent NSAID.
- [1] BindingDB. Affinity data for CHEMBL5277274. Target: Prostaglandin G/H synthase 1 (COX-1). IC50: 500 nM. View Source
